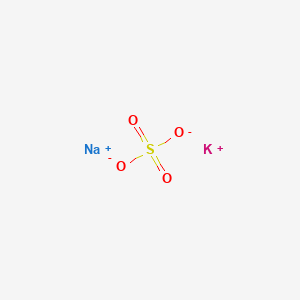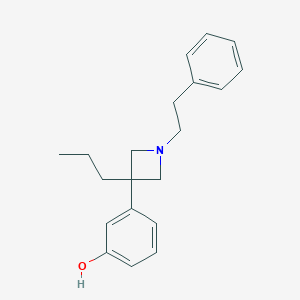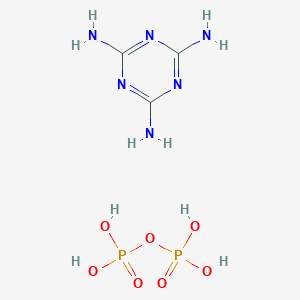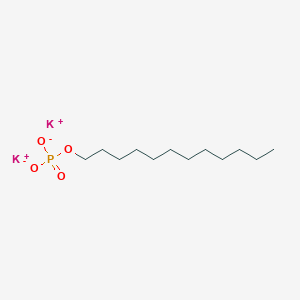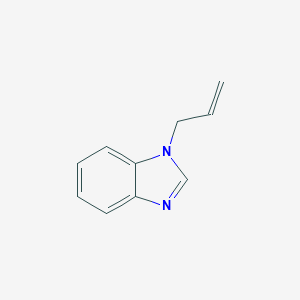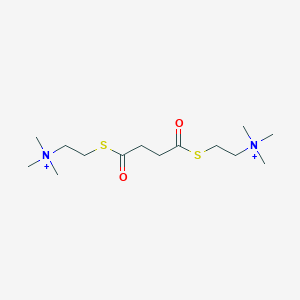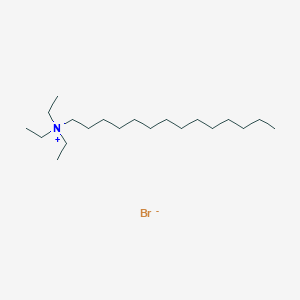
Tetradecyltriethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyltriethylammonium bromide (TTAB) is a quaternary ammonium salt that is widely used as a surfactant in various industries. It is also used in scientific research due to its unique physicochemical properties.
Mécanisme D'action
Tetradecyltriethylammonium bromide acts as a cationic surfactant and can interact with negatively charged molecules such as DNA and proteins. It can also disrupt cell membranes and cause cell lysis. Tetradecyltriethylammonium bromide has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Effets Biochimiques Et Physiologiques
Tetradecyltriethylammonium bromide has been shown to have toxic effects on cells and can cause apoptosis. It can also disrupt the function of enzymes and proteins. Studies have shown that Tetradecyltriethylammonium bromide can cause changes in the lipid composition of cell membranes, leading to membrane destabilization.
Avantages Et Limitations Des Expériences En Laboratoire
Tetradecyltriethylammonium bromide is widely used in lab experiments due to its ability to form micelles and vesicles. It is also relatively inexpensive and easy to synthesize. However, Tetradecyltriethylammonium bromide can be toxic to cells at high concentrations, and its effects on biological systems can be difficult to predict.
Orientations Futures
There are several future directions for research on Tetradecyltriethylammonium bromide. One area of interest is the development of new drug delivery systems using Tetradecyltriethylammonium bromide-based liposomes. Another area of research is the use of Tetradecyltriethylammonium bromide as a surfactant in chromatography and its potential applications in protein purification. Additionally, further studies are needed to understand the toxicity of Tetradecyltriethylammonium bromide and its effects on biological systems.
Méthodes De Synthèse
Tetradecyltriethylammonium bromide can be synthesized by reacting tetradecylamine with triethylamine and hydrogen bromide. The reaction takes place in an organic solvent such as chloroform, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
Tetradecyltriethylammonium bromide is used in various scientific research applications due to its ability to form micelles and vesicles. It is commonly used in the preparation of liposomes, which are used as drug delivery systems. Tetradecyltriethylammonium bromide is also used in the synthesis of nanoparticles and as a surfactant in chromatography.
Propriétés
Numéro CAS |
18144-35-9 |
|---|---|
Nom du produit |
Tetradecyltriethylammonium bromide |
Formule moléculaire |
C20H44BrN |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
triethyl(tetradecyl)azanium;bromide |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21(6-2,7-3)8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
KMMBACZABOAUFF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
SMILES canonique |
CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Synonymes |
TETRADECYLTRIETHYLAMMONIUMBROMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



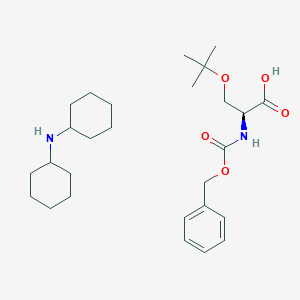
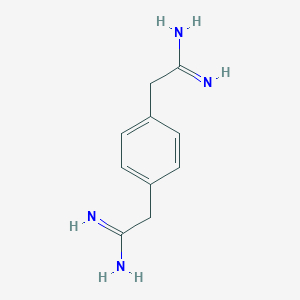
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
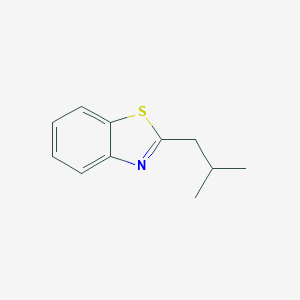
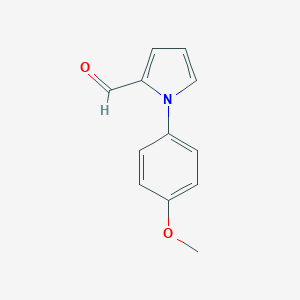
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

